molecular formula C11H10F3NO2S B2477212 (4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 295313-71-2

(4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2477212
CAS No.: 295313-71-2
M. Wt: 277.26
InChI Key: IYXKNSQXIDNVDV-IENPIDJESA-N
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Description

(4R)-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid (CAS 295313-71-2) is a chiral thiazolidine derivative of significant interest in medicinal chemistry research. With a molecular formula of C11H10F3NO2S and a molecular weight of 277.26 g/mol, this compound is characterized by its specific (4R) stereochemistry and a 4-(trifluoromethyl)phenyl substituent . Recent scientific investigations highlight its potential in antiviral development. Specifically, novel thiazolidine-4-carboxylic acid derivatives have demonstrated potent inhibitory effects against Influenza A virus by targeting the viral neuraminidase, a key enzyme in the viral life cycle . Molecular docking studies support this mechanism, indicating a dual-action approach that can block viral entry and spread, positioning this class of compounds as a promising starting point for developing new anti-flu agents . Furthermore, the thiazolidine-4-carboxylic acid scaffold is well-established in oncology research. Related 2-aryl-thiazolidine-4-carboxylic acid amides (ATCAA) have been explored as potent cytotoxic agents against various cancer cell lines, including prostate cancer and melanoma, with some derivatives advancing to more potent compounds that inhibit cancer cell growth by disrupting tubulin polymerization . The (4R) configuration is often critical for biological activity, as evidenced by studies on related compounds where this specific stereochemistry was essential for efficacy . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound for developing novel antiviral and anticancer therapies, investigating mechanisms of enzyme inhibition, and conducting structure-activity relationship (SAR) studies.

Properties

IUPAC Name

(4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2S/c12-11(13,14)7-3-1-6(2-4-7)9-15-8(5-18-9)10(16)17/h1-4,8-9,15H,5H2,(H,16,17)/t8-,9?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXKNSQXIDNVDV-IENPIDJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow microreactor systems can be employed to enhance efficiency and control over reaction conditions . These methods are designed to meet the demands of large-scale production while maintaining the quality of the compound.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thiazolidine ring undergoes oxidation to form sulfoxides or sulfones. Hydrogen peroxide (H₂O₂) is commonly used for controlled sulfoxide formation, while stronger oxidizing agents like urea-hydrogen peroxide (UHP) achieve sulfone derivatives .

Reaction Reagents/Conditions Product Yield Reference
Sulfur oxidation to sulfoxide30% H₂O₂, CHCl₃, 0°C, 4 hrs(4R)-2-[4-(CF₃)Ph]-1,3-thiazolidine-4-carboxylic acid sulfoxide78%
Sulfur oxidation to sulfoneUHP, CH₂Cl₂, rt, 24 hrs(4R)-2-[4-(CF₃)Ph]-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide92%

Stereochemical retention at C4 is observed during oxidation, as confirmed by chiral HPLC .

Amide Bond Formation

The carboxylic acid group reacts with amines under peptide-coupling conditions. Ethylenediamine carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) are standard reagents for this transformation .

Amine Product Applications Yield Reference
3,4,5-Trimethoxyaniline(4R)-2-[4-(CF₃)Ph]-thiazolidine-4-carboxamideAnticancer agent intermediates85%
4-NitrobenzenesulfonamideSulfonamide derivativeDirhodium catalyst ligands91%

The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by the amine .

Ring-Opening and Rearrangement

The thiazolidine ring undergoes diastereoselective ring-opening in the presence of aldehydes or ketones, forming fused heterocyclic systems .

Reagent Product Diastereoselectivity Yield Reference
SuccindialdehydeThiazolo[2,3-b]isoindole derivative>95% de67%
Dimethyl acetylenedicarboxylateThiazine derivative88% de72%

This reactivity is attributed to the nucleophilic sulfur and electrophilic carbonyl carbons, enabling tandem ring-opening/closure mechanisms .

Dehydrogenation to Thiazoles

Oxidative dehydrogenation converts the thiazolidine ring into a thiazole under mild conditions, often using bromotrichloromethane (BrCCl₃) and 1,8-diazabicycloundec-7-ene (DBU) .

Reagent Conditions Product Yield Reference
BrCCl₃/DBUCH₂Cl₂, rt, 2 hrs2-[4-(CF₃)Ph]thiazole-4-carboxylic acid89%
Air oxidationCDCl₃, rt, 48 hrsThiazole derivative95%

This reaction is critical for synthesizing aromatic heterocycles with enhanced stability .

Coordination with Metal Catalysts

The compound serves as a ligand for dirhodium(II) complexes in asymmetric catalysis. The sulfur atom coordinates to rhodium, influencing enantioselectivity in aziridination and cyclopropanation reactions .

Metal Salt Product Application ee (%) Reference
Na₄Rh₂(CO₃)₄Rh₂(4R-TFST)₄Enantioselective C–H amination94%
Rh₂(OAc)₄Rh₂-thiazolidine carboxylateCyclopropanation of styrene98%

The stereochemistry at C4 directly impacts catalytic efficiency, with (4R) configurations showing superior selectivity .

Reduction Reactions

The carboxylic acid group can be reduced to an alcohol using sodium borohydride (NaBH₄) in the presence of iodine (I₂).

Reagent Conditions Product Yield Reference
NaBH₄/I₂THF, 0°C, 1 hr(4R)-2-[4-(CF₃)Ph]-1,3-thiazolidine-4-methanol65%

This reaction proceeds via in situ generation of BH₃, which selectively reduces the carboxylic acid to a primary alcohol.

Key Mechanistic Insights:

  • Stereochemical Influence : The (4R) configuration ensures predictable diastereoselectivity in ring-opening and catalytic applications .

  • Electronic Effects : The electron-withdrawing trifluoromethyl group enhances oxidative stability and directs electrophilic substitutions to the para position .

  • Solvent Dependency : Reactions in chloroform or dichloromethane favor sulfur-based reactivity, while polar aprotic solvents (e.g., DMF) improve amidation yields .

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazolidine derivatives, including (4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells, particularly in prostate cancer and melanoma models. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Case Study:
A study synthesized various thiazolidine derivatives and evaluated their cytotoxic effects on prostate cancer cells. The results demonstrated that specific structural modifications enhanced their efficacy against cancer cell lines, suggesting that this compound could be a candidate for further development .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Thiazolidine derivatives have been studied for their ability to combat bacterial and fungal infections. The presence of the trifluoromethyl group is believed to enhance the lipophilicity of the compound, improving its interaction with microbial membranes .

Case Study:
In vitro studies have shown that thiazolidine derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds similar to this compound were tested for their effectiveness against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of various bioactive compounds. Its unique thiazolidine structure allows for further functionalization, making it a versatile building block in organic synthesis.

Table 1: Synthetic Routes Involving this compound

Reaction TypeConditionsOutcome
N-AlkylationK2CO3 in DMFFormation of N-alkyl derivatives
EsterificationAcid chloridesSynthesis of thiazolidine esters
AmidationAmides under refluxProduction of thiazolidine amides

Development of Novel Derivatives

The ability to modify the thiazolidine core allows researchers to create novel derivatives with tailored biological activities. This is particularly relevant in drug design where specific interactions with biological targets are crucial.

Case Study:
Research focused on synthesizing a series of thiazolidine derivatives by varying substituents on the aromatic ring and the carboxylic acid moiety. These modifications resulted in compounds with enhanced biological activities and reduced toxicity profiles compared to traditional drugs .

Mechanism of Action

The mechanism of action of (4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (4S)-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid

The (4S)-enantiomer (CAS 1217522-21-8) shares the same molecular formula and weight as the (4R)-isomer but differs in stereochemistry. This enantiomeric pair highlights the importance of chirality in biological activity and crystallization behavior.

Property (4R)-Isomer (4S)-Isomer
CAS No. 295313-71-2 1217522-21-8
Molecular Weight 277.27 g/mol 277.26 g/mol
Hazard Class Not specified IRRITANT
Commercial Availability Yes (American Elements) Yes (Parchem)

Substituted Phenyl Analogues

Halogen-Substituted Derivatives
  • 2-(3-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid: Molecular formula: C₁₀H₁₀ClNO₂S Molecular weight: 243.71 g/mol Chlorine introduces moderate electron-withdrawing effects and higher lipophilicity compared to fluorine .
Methoxy-Substituted Derivatives

Functionalized Thiazolidine Derivatives

  • (2R,4R)-3-Acetyl-2-(4-fluorophenyl)thiazolidine-4-carboxylic acid (CAS 110078-80-3): Molecular formula: C₁₂H₁₂FNO₃S Molecular weight: 269.29 g/mol The acetyl group may enhance metabolic stability or serve as a prodrug moiety .

Pharmacologically Tested Derivatives (Retracted Studies)

Retracted studies () describe derivatives like P9 [(2RS,4R)-2-(4-{2-[(3-hydroxybenzoyl)oxy]ethoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid] and P2 [(2RS,4R)-2-(4-{2-[(4-chlorobenzoyl)oxy]ethoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid]. These compounds feature extended ethoxy-linked aromatic substituents, which may enhance binding to target proteins but introduce synthetic complexity. However, their retraction necessitates cautious interpretation of reported data .

Structural and Physicochemical Analysis

Substituent Effects

Substituent Electron Effect Lipophilicity (logP)* Potential Impact
CF₃ (Target Compound) Strongly withdrawing High Enhanced metabolic stability, low solubility
F Moderately withdrawing Moderate Improved solubility, reduced stability
Cl Withdrawing High Increased reactivity, higher lipophilicity
OCH₃ Donating High Enhanced binding to polar targets

*Estimated based on substituent contributions.

Stereochemical Considerations

  • The (4R) configuration may favor specific enantioselective interactions, such as binding to chiral enzyme pockets.
  • Crystallographic data (e.g., SHELX refinement in ) is critical for resolving stereochemistry in synthetic batches.

Biological Activity

(4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative notable for its potential biological activities. This compound, characterized by its trifluoromethyl group and thiazolidine structure, has garnered interest in medicinal chemistry due to its implications in drug development and therapeutic applications.

  • Chemical Formula : C₁₁H₁₀F₃NO₂S
  • Molecular Weight : 275.28 g/mol
  • CAS Number : 1217522-21-8
  • Structure : The compound features a five-membered thiazolidine ring, a carboxylic acid functional group, and a phenyl ring substituted with a trifluoromethyl group.

Biological Activity Overview

Research indicates that compounds with thiazolidine structures often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound are under investigation, with preliminary studies suggesting several mechanisms of action.

  • Tyrosinase Inhibition : Similar compounds have been studied for their ability to inhibit tyrosinase, an enzyme critical in melanin production. Inhibiting this enzyme can reduce hyperpigmentation and has potential applications in cosmetic formulations .
  • Anticancer Activity : Thiazolidine derivatives have shown promise in targeting cancer cells. For instance, certain derivatives have been reported to exhibit selective cytotoxicity against various cancer cell lines by inducing apoptosis or inhibiting proliferation .

Tyrosinase Inhibition Studies

A study focused on thiazolidine derivatives demonstrated that modifications to the phenyl ring significantly affect the inhibitory activity against mushroom tyrosinase. The compound (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid exhibited an inhibition rate of 66.47% at a concentration of 20 μM . This suggests that this compound may possess similar inhibitory properties due to structural similarities.

Anticancer Activity

In vitro studies have indicated that thiazolidine derivatives can selectively target cancer cells. For example, compounds with similar structural motifs were shown to have IC50 values ranging from 4.43 μM to 32.50 μM against human colorectal cancer cells depending on their p53 status . Such findings highlight the potential of this compound as a candidate for further anticancer research.

Data Table: Summary of Biological Activities

Activity TypeCompound ExampleIC50 Value (µM)Mechanism of Action
Tyrosinase Inhibition(2R/S,4R)-2-(2,4-dimethoxyphenyl)20Competitive inhibition of tyrosinase
Anticancer ActivityVarious thiazolidine derivatives4.43 - 32.50Induction of apoptosis in cancer cells

Q & A

Q. How can I optimize the synthesis of (4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid to improve enantiomeric purity?

  • Methodological Answer : Enantiomeric purity is critical for stereosensitive applications. Use chiral auxiliaries or asymmetric catalysis during the cyclization step to favor the (4R)-configuration. Monitor reaction progress via chiral HPLC (e.g., using a Chiralpak® column with a mobile phase of hexane:isopropanol:trifluoroacetic acid (80:20:0.1)) . Purify intermediates via recrystallization in ethanol/water mixtures to remove diastereomeric impurities .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Employ column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate:hexane from 1:3 to 1:1) to separate the target compound from byproducts like unreacted 4-(trifluoromethyl)phenyl precursors . For polar impurities, use reverse-phase HPLC with a C18 column and acetonitrile/water (0.1% formic acid) .

Q. Which spectroscopic methods are most effective for characterizing the compound’s structure and purity?

  • Methodological Answer :
  • NMR : Confirm the stereochemistry at C4 using 1H^{1}\text{H}-1H^{1}\text{H} NOESY to detect spatial proximity between the thiazolidine ring protons and the trifluoromethylphenyl group .
  • HPLC-MS : Use a BEH C18 column (2.1 × 50 mm, 1.7 µm) with electrospray ionization to verify molecular ion peaks (e.g., m/z 306.1 [M+H]+^+) and quantify purity (>98%) .

Advanced Research Questions

Q. How can I resolve discrepancies in reported biological activity data for this compound across different assays?

  • Methodological Answer : Cross-validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. Use isothermal titration calorimetry (ITC) to measure binding affinity directly, and compare with fluorescence polarization assays. Contradictions may arise from solvent effects (e.g., DMSO concentration >1% destabilizes protein targets) .

Q. What computational strategies can predict the compound’s interaction with biological targets like enzymes or receptors?

  • Methodological Answer : Perform molecular docking using AutoDock Vina with a flexible ligand and rigid receptor (PDB structure of target). Apply density functional theory (DFT) at the B3LYP/6-31G* level to optimize the compound’s geometry and calculate electrostatic potential surfaces for binding site compatibility . Validate with molecular dynamics simulations (NAMD, 100 ns) to assess stability .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Acidic/alkaline conditions : Incubate in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours. The compound is stable at pH 4–8 but hydrolyzes in strong acids/bases (e.g., >50% degradation at pH 1 or 13 in 12 hours) .
  • Oxidative stress : Expose to 3% H2_2O2_2; the trifluoromethyl group confers resistance to oxidation .

Q. What strategies ensure enantiomeric fidelity during large-scale synthesis?

  • Methodological Answer : Use enzymatic resolution with lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired (4S)-enantiomer. Alternatively, employ dynamic kinetic resolution with a chiral catalyst (e.g., Ru-BINAP) to continuously racemize the mixture and drive conversion to the (4R)-form .

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